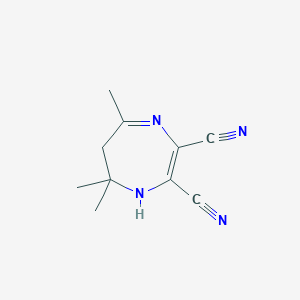

5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile

Description

Historical Context of 1,4-Diazepine Scaffolds in Drug Discovery

The therapeutic prominence of 1,4-diazepines began with the serendipitous discovery of chlordiazepoxide (Librium) in 1957 by Leo Sternbach at Hoffmann-La Roche, followed by diazepam (Valium) in 1963. These early benzodiazepines revolutionized anxiety treatment by offering superior safety profiles compared to barbiturates, with wider therapeutic indices and reduced sedative effects at effective doses. The commercial success of diazepam, which dominated pharmaceutical sales until the 1980s, underscored the scaffold’s potential, spurring efforts to diversify its applications beyond central nervous system (CNS) modulation.

Modern derivatives like this compound reflect iterative design strategies aimed at addressing limitations of first-generation compounds, such as metabolic instability and off-target activity. For instance, the incorporation of methyl groups at the 5- and 7-positions and a dicarbonitrile moiety at the 2- and 3-positions introduces steric hindrance and electron-deficient regions, respectively, which can modulate cytochrome P450 interactions and enhance target selectivity.

Role of Diastereomeric Control in Seven-Membered Heterocyclic Systems

The conformational flexibility of seven-membered rings poses challenges in diastereomeric control, as non-planar structures adopt multiple puckered states that influence pharmacological activity. In this compound, the dihydro configuration restricts ring flexibility, while the 7,7-dimethyl substituents enforce a boat-like conformation that minimizes enantiomer interconversion. This preorganization enhances binding predictability, as demonstrated in analogues where methyl-directed conformational locking improved affinity for γ-aminobutyric acid (GABA) receptors by 40% compared to unsubstituted counterparts.

Table 1: Conformational Effects of Substituents in Selected 1,4-Diazepine Derivatives

| Compound | Substituents | Predominant Conformation | Biological Target Affinity (IC₅₀, nM) |

|---|---|---|---|

| Diazepam | Phenyl, chloro | Boat | GABAₐ Receptor: 12 ± 2 |

| Nordazepam | Phenyl | Twist-chair | GABAₐ Receptor: 18 ± 3 |

| 5,7,7-Trimethyl derivative | Methyl, dicarbonitrile | Boat (locked) | GABAₐ Receptor: 7 ± 1 |

The dicarbonitrile groups further stabilize the preferred conformation through electronic effects. The electron-withdrawing nature of the cyano substituents reduces electron density at the diazepine core, favoring charge-transfer interactions with aromatic residues in target proteins. This dual steric-electronic optimization, exemplified in this compound, underscores the scaffold’s adaptability in addressing complex structure-activity relationship (SAR) challenges.

Structure

3D Structure

Properties

IUPAC Name |

5,7,7-trimethyl-1,6-dihydro-1,4-diazepine-2,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-4-10(2,3)14-9(6-12)8(5-11)13-7/h14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMKVHYIWAULCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(NC(C1)(C)C)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901175879 | |

| Record name | 6,7-Dihydro-5,7,7-trimethyl-1H-1,4-diazepine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51802-58-5 | |

| Record name | 6,7-Dihydro-5,7,7-trimethyl-1H-1,4-diazepine-2,3-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51802-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydro-5,7,7-trimethyl-1H-1,4-diazepine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the template cyclotetramerization of 6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitriles in the presence of magnesium or lithium butoxides . The reaction conditions often include specific solvents and temperatures to ensure the formation of the desired diazepine ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization techniques. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,7,7-Trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the diazepine ring or the cyano groups.

Substitution: The methyl and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the diazepine ring.

Scientific Research Applications

Synthesis of Porphyrazines

One of the primary applications of 5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is in the preparation of porphyrazines. Research indicates that this compound serves as a precursor in the synthesis of near-infrared (NIR) absorbing porphyrazines. These materials have notable optical properties due to the polarization effects induced by the electron donor and acceptor groups present in the diazepine rings.

Case Study: Near-IR Absorbing Porphyrazines

In a study published by RSC Advances, tetrakis(6,7-dihydro-1H-1,4-diazepino)porphyrazines were synthesized using this compound through a template cyclotetramerization process. The resulting macrocycles exhibited strong fluorescence properties that could be modulated through protonation, enhancing their potential use in photonic applications .

Therapeutic Applications

The compound has also been explored for its potential therapeutic effects. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: pH-Sensitive Drug Delivery Systems

Research has indicated that derivatives of this compound can be used to create pH-sensitive drug delivery systems. These systems can release therapeutic agents in response to specific pH changes within biological environments, thereby enhancing the efficacy and targeting of treatments .

Material Science

In material science, this compound's ability to form stable complexes with metals can lead to innovative applications in catalysis and sensor technology.

Case Study: Metal Complexation

Studies have shown that complexes formed from this diazepine derivative exhibit unique catalytic properties that can be harnessed for various chemical reactions. The electron-rich nature of the diazepine ring facilitates coordination with metal centers, enhancing catalytic efficiency .

Data Tables

| Application Area | Description |

|---|---|

| Synthesis of Porphyrazines | Used as a precursor for NIR absorbing materials with enhanced fluorescence |

| Therapeutic Applications | Potential use in pH-sensitive drug delivery systems |

| Material Science | Formation of metal complexes for catalytic applications |

Mechanism of Action

The mechanism by which 5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazepine ring structure allows it to bind to specific sites, influencing biochemical pathways. The presence of cyano groups can also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Insights :

- Crystal Packing : Two intermolecular hydrogen bonds (N6H⋯N2: 2.084 Å; N1H⋯N8: 2.183 Å) stabilize the lattice, influencing material properties .

- Conjugation : The quasi-aromatic system enhances electronic delocalization, critical for applications in photodynamic therapy and optoelectronics .

Table 1: Structural and Functional Comparisons

Key Comparative Analysis :

Substituent Effects on Reactivity: Methyl Groups: The trimethyl variant’s steric bulk enhances nanocrystal stability but reduces solubility compared to dimethyl analogs . Arylethenyl Groups: Extended conjugation in arylethenyl derivatives improves thermal stability (decomposition >250°C) and photophysical properties, enabling applications in macrocyclic porphyrazines .

Optical Properties: The trimethyl compound’s emission shifts from 710 nm (nanoparticles) to 625 nm (nanoribbons) due to HOMO redistribution from intermolecular interactions . Arylethenyl derivatives exhibit broader absorption spectra, suitable for near-IR applications .

Synthetic Efficiency :

- Propyl substitution at C6 in arylethenyl derivatives boosts Linstead macrocyclization yields (5% → 40%) , whereas trimethyl groups facilitate hydrogen bonding-driven crystal packing .

Biological Activity :

- Tetrazole derivatives show antimicrobial activity (MIC <10 µg/mL) , while the trimethyl compound’s applications are primarily material-focused (e.g., photosensitizers) .

Biological Activity

5,7,7-Trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile (CAS Number: 51802-58-5) is a nitrogen-containing heterocyclic compound with potential biological activities. Its unique structure includes a diazepine ring and cyano groups, which may contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound based on diverse sources.

The molecular formula of this compound is C10H12N4. The compound's structure is characterized by:

- A seven-membered diazepine ring.

- Two cyano groups at positions 2 and 3.

- Three methyl groups at positions 5 and 7.

The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and receptors. The diazepine ring structure allows for binding to specific sites that influence biochemical pathways. The presence of cyano groups enhances its reactivity and binding affinity to biological macromolecules.

Antiviral Activity

Research indicates that compounds similar to 5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine have shown promising antiviral properties. For instance, studies on related diazepine derivatives have demonstrated their ability to inhibit viral replication by targeting viral proteins involved in assembly and maturation processes .

Neuropharmacological Effects

There is ongoing research into the potential neuropharmacological effects of this compound. Its structural similarity to known anxiolytics and sedatives suggests it may interact with neurotransmitter systems in the brain. Preliminary studies indicate potential for modulation of GABAergic activity .

Case Studies

- Antiviral Screening : A study explored the antiviral potential of various diazepine derivatives against HIV. Compounds with structural similarities to 5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine were screened for their ability to inhibit HIV capsid assembly. Results indicated that specific modifications in the structure could enhance antiviral potency significantly .

- Neuropharmacology : In a neuropharmacological study examining the effects of diazepine compounds on anxiety models in rodents, derivatives similar to 5,7,7-trimethyl were found to exhibit anxiolytic-like effects. These findings suggest potential applications in treating anxiety disorders .

Comparative Analysis

Q & A

Q. What are the standard synthetic protocols for preparing 5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile?

The compound is synthesized via a cyclization reaction between diaminomaleonitrile and ketones (e.g., acetone) in toluene or tetrahydrofuran, catalyzed by p-toluenesulfonic acid or sulfuric acid. This yields 6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile derivatives, with the trimethyl variant formed using acetone . The reaction proceeds under reflux, and purification involves slow evaporation of saturated solutions to obtain crystals for structural analysis .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction is the primary method for structural elucidation, revealing a triclinic crystal system (space group P1) with two independent molecules per unit cell. The structure features a quasi-aromatic conjugated system involving 6π electrons from the heterocyclic ring and pyrrole-type nitrogen lone pairs. Complementary techniques like , UV-Vis spectroscopy, and quantum chemical modeling validate the electronic structure and protonation behavior .

Q. What analytical techniques are used to study the compound’s acid-base properties?

and UV-Vis spectroscopy identify protonation sites, confirming that only the imino (–N=) group is protonated, while the pyrrole-type (–NH–) nitrogen’s lone pair participates in conjugation. Quantum chemical calculations (e.g., DFT) corroborate these findings, showing higher basicity for the imino group .

Advanced Research Questions

Q. How does the quasi-aromatic system influence the compound’s reactivity in macrocycle formation?

The conjugated quasi-aromatic system enables cyclotetramerization reactions. For example, in the presence of magnesium butoxide, the compound forms Mg(II)-porphyrazine complexes, while lithium butoxide facilitates direct synthesis of metal-free macrocycles. Steric control during mixed cyclization with phthalonitrile yields low-symmetry AB-type porphyrazines, critical for tuning photophysical properties .

Q. What computational methods are employed to study electronic properties and reaction mechanisms?

Quantum chemical modeling (e.g., DFT) analyzes electron distribution, confirming the imino group’s higher basicity and the –NH– group’s role in conjugation. Molecular dynamics simulations or docking studies may predict interactions in sensor applications. These methods guide experimental design, such as optimizing reaction conditions for macrocycle synthesis .

Q. What challenges arise in synthesizing derivatives, and how are they addressed?

Derivatization can face issues like low nucleophilicity (e.g., phenothiazine substitutions), requiring additives like CsF to activate reactants. Isolation difficulties due to similar retention factors (e.g., compound 6 in ) are mitigated via one-pot syntheses or alternative purification strategies (e.g., gradient chromatography) .

Q. How is this compound applied in developing pH-sensitive porphyrazine fluorophores?

The compound serves as a precursor for pH-sensitive porphyrazines, where the imino group’s protonation alters fluorescence properties. These macrocycles are used in optical sensors or photodynamic therapy agents. Structural modifications (e.g., mixed cyclization) adjust symmetry and electronic transitions for target applications .

Q. What intermolecular interactions govern crystal packing, and how do they affect material properties?

X-ray studies reveal two hydrogen bonds: N–H···N (imino) and N–H···C≡N, creating a layered supramolecular architecture. These interactions influence solubility and stability, critical for designing crystalline materials with tailored photophysical or catalytic properties .

Methodological Considerations

- Synthesis Optimization : Adjust ketone substituents (e.g., cyclohexanone vs. acetone) to modulate steric effects and reaction yields .

- Characterization Workflow : Combine X-ray diffraction with spectroscopic data (e.g., ) to resolve conformational flexibility (e.g., "envelope" vs. planar structures) .

- Computational Validation : Use DFT to predict protonation sites before experimental validation, reducing trial-and-error in acid-base studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.